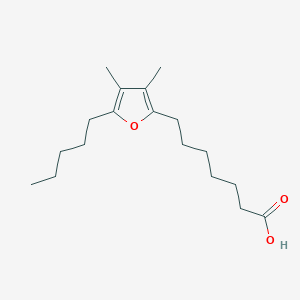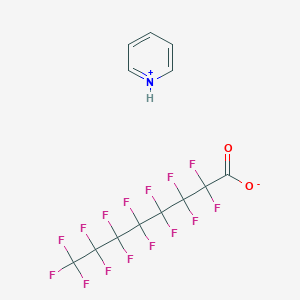
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoate;pyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoate;pyridin-1-ium is a fluorinated organic compound that has garnered interest due to its unique chemical properties. This compound is characterized by the presence of multiple fluorine atoms, which impart significant stability and resistance to degradation. The pyridin-1-ium moiety adds to its versatility, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoate;pyridin-1-ium typically involves the fluorination of octanoic acid derivatives followed by the introduction of the pyridin-1-ium group. The reaction conditions often require the use of strong fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled temperatures and pressures to ensure complete fluorination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of automated systems allows for precise control over the fluorination process, minimizing the risk of side reactions and ensuring high purity of the final product.
化学反应分析
Types of Reactions
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoate;pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media at elevated temperatures.
Reduction: Conducted in anhydrous solvents to prevent hydrolysis of the reducing agents.
Substitution: Requires polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives depending on the nucleophile introduced.
科学研究应用
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoate;pyridin-1-ium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other fluorinated compounds.
Biology: Investigated for its potential use in imaging and diagnostic applications due to its stability and unique electronic properties.
Medicine: Explored for its potential as a drug delivery agent, leveraging its ability to interact with biological membranes.
Industry: Utilized in the production of high-performance materials, including coatings and polymers, due to its resistance to chemical and thermal degradation.
作用机制
The mechanism of action of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoate;pyridin-1-ium involves its interaction with molecular targets through its fluorinated and pyridin-1-ium groups. The fluorine atoms provide strong electron-withdrawing effects, which can influence the reactivity of the compound. The pyridin-1-ium moiety allows for interactions with various biological molecules, potentially affecting cellular pathways and processes.
相似化合物的比较
Similar Compounds
Perfluorooctanoic acid (PFOA): Another fluorinated compound with similar stability and resistance to degradation.
Perfluorooctanesulfonic acid (PFOS): Known for its use in industrial applications and environmental persistence.
Fluorinated pyridines: A class of compounds that share the pyridin-1-ium moiety and exhibit similar reactivity.
Uniqueness
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctanoate;pyridin-1-ium is unique due to the combination of extensive fluorination and the presence of the pyridin-1-ium group. This dual functionality provides a balance of stability and reactivity, making it suitable for a wide range of applications that other similar compounds may not be able to achieve.
属性
CAS 编号 |
95658-47-2 |
|---|---|
分子式 |
C13H6F15NO2 |
分子量 |
493.17 g/mol |
IUPAC 名称 |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanoate;pyridin-1-ium |
InChI |
InChI=1S/C8HF15O2.C5H5N/c9-2(10,1(24)25)3(11,12)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)23;1-2-4-6-5-3-1/h(H,24,25);1-5H |
InChI 键 |
OGNJBARPWGFOKE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=[NH+]C=C1.C(=O)(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


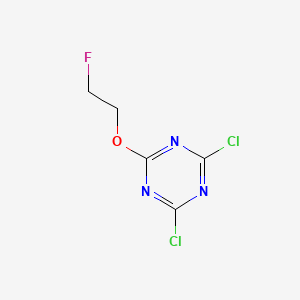
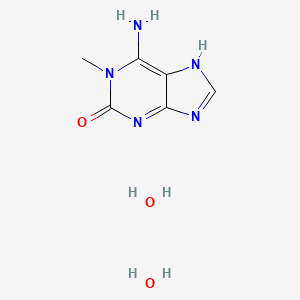
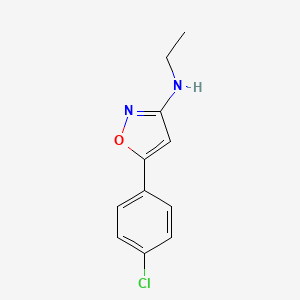
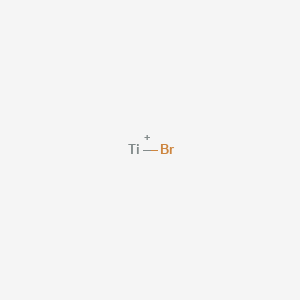
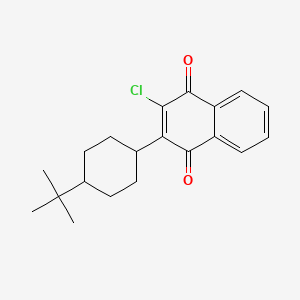
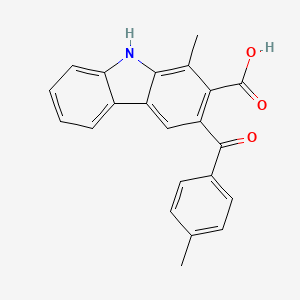
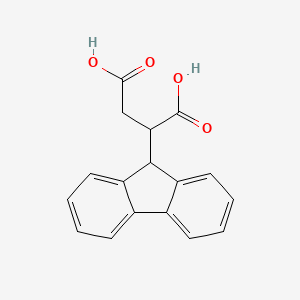
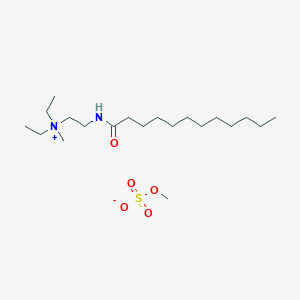
![Methyl 5,5,6,6-tetracyanobicyclo[2.2.2]oct-2-ene-1-carboxylate](/img/structure/B14349669.png)

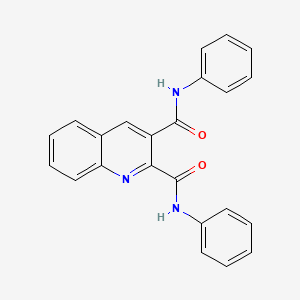
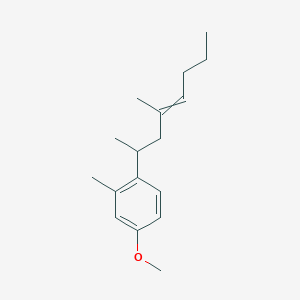
![Bis[2-(trimethylsilyl)ethyl] oxopropanedioate](/img/structure/B14349700.png)
